5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine
Overview
Description
“5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine” is a chemical compound with the CAS Number: 1178096-53-1 . It has a molecular weight of 287.36 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-N~1~- [1- (methylsulfonyl)-4-piperidinyl]-1,3-benzenediamine . The InChI code is 1S/C12H18FN3O2S/c1-19(17,18)16-4-2-11(3-5-16)15-12-7-9(13)6-10(14)8-12/h6-8,11,15H,2-5,14H2,1H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 287.36 .Scientific Research Applications
Synthesis and Metabolic Studies
A study conducted by Kubowicz-Kwaoeny et al. (2019) investigated the synthesis and metabolic pathways of a compound structurally similar to 5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine. The focus was on understanding the interspecies differences in metabolic stability of serotonin and dopamine receptor ligands, highlighting the relevance in psychopharmacology research (Kubowicz-Kwaoeny et al., 2019).
Microwave-Enhanced Synthesis
Menteşe et al. (2015) explored the synthesis of a series of compounds, including derivatives of this compound, using microwave heating. This study indicates the potential for innovative, time-efficient synthesis methods in pharmaceutical chemistry (Menteşe et al., 2015).
Catalytic Enantioselective Michael Addition Reactions
Zhu et al. (2017) described Michael addition reactions of tertiary fluoro-enolates, demonstrating the synthesis of biologically relevant molecules. This research highlights the chemical versatility and potential pharmaceutical applications of fluoro-compounds, including this compound (Zhu et al., 2017).
Development in Polyimide Synthesis
Xie et al. (2001) researched the synthesis of fluoro-polyimides using a fluorine-containing aromatic diamine similar to the compound . This work is relevant to material science, particularly in developing advanced polymers with desirable properties like thermal stability and low moisture absorption (Xie et al., 2001).
Nucleophilic Aromatic Substitution Studies
Ajenjo et al. (2016) performed nucleophilic aromatic substitution reactions on a similar compound. The study is relevant for the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Ajenjo et al., 2016).
Properties
IUPAC Name |
5-fluoro-3-N-(1-methylsulfonylpiperidin-4-yl)benzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O2S/c1-19(17,18)16-4-2-11(3-5-16)15-12-7-9(13)6-10(14)8-12/h6-8,11,15H,2-5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLAUSSMPPRRAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC2=CC(=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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